molecular formula C4H8F2O B1422780 4,4-Difluorobutan-1-ol CAS No. 272440-79-6

4,4-Difluorobutan-1-ol

Cat. No. B1422780
M. Wt: 110.1 g/mol
InChI Key: DZVCDDZUOAMMJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Difluorobutan-1-ol is a compound with the molecular formula C4H8F2O . It has a molecular weight of 110.1 . It is a liquid in its physical form .


Molecular Structure Analysis

The molecular structure of 4,4-Difluorobutan-1-ol consists of 4 carbon atoms, 8 hydrogen atoms, 2 fluorine atoms, and 1 oxygen atom .

Scientific Research Applications

Complexation and Molecular Interactions

  • Complexation with Pillar[5]arenes : 4,4-Difluorobutan-1-ol demonstrates interpenetrated complex formation when interacting with pillar[5]arenes, primarily driven by dispersive forces. This indicates its potential in molecular recognition and host-guest chemistry (Shu et al., 2012).

Chemical Synthesis and Reactions

  • Synthesis and Nucleophilic Reactions : The compound plays a role in the synthesis and nucleophilic reactions of fluorinated butanolides and butenolides, showcasing its utility in organic synthesis (Paleta et al., 2000).
  • Formation of Difluorodienes : It is involved in the formation of difluorodienes through the dehydrobromination of dibromo-difluorobutanes, demonstrating its role in the synthesis of complex organic molecules (Elsheimer et al., 1996).

Structural and Conformational Studies

  • Gas-Phase Electron Diffraction Studies : The structure and conformation of 4,4-difluorobutane have been determined using gas-phase electron diffraction, aiding in understanding its molecular geometry and behavior (Krosley et al., 1995).
  • Conformational Analysis in Fluorobutanones : Studies on fluorobutanones provide insights into the conformational isomerism of molecules containing 4,4-difluorobutane, which is critical for understanding molecular dynamics and interactions (Abraham et al., 1999).

Application in Material Science

  • Super Wetting Performance of Fluorinated Polymers : Fluorinated polymers containing short perfluorobutyl side chains, derived from 4,4-difluorobutane, demonstrate excellent water- and oil-repellent properties on diverse substrates. This has implications in nonstick and self-cleaning applications (Jiang et al., 2016).

Biomedical Applications

  • Microbubble Size Isolation : The compound is used in the generation of lipid-coated, perfluorobutane-filled microbubbles, which have applications in ultrasound imaging and targeted drug delivery (Feshitan et al., 2009).

Electrochemistry

  • Electrolyte Additives in Lithium-Ion Batteries : Difluoroalkenes, including derivatives of 4,4-difluorobutane, are investigated as electrolyte additives in lithium-ion batteries to enhance solid electrolyte interphase formation, indicating its role in advanced battery technology (Kubota et al., 2012).

Safety And Hazards

While specific safety and hazard data for 4,4-Difluorobutan-1-ol is not available, it’s important to handle all chemical substances with appropriate safety measures .

properties

IUPAC Name

4,4-difluorobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F2O/c5-4(6)2-1-3-7/h4,7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVCDDZUOAMMJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Difluorobutan-1-ol

CAS RN

272440-79-6
Record name 4,4-difluorobutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Difluorobutan-1-ol
Reactant of Route 2
Reactant of Route 2
4,4-Difluorobutan-1-ol
Reactant of Route 3
Reactant of Route 3
4,4-Difluorobutan-1-ol
Reactant of Route 4
4,4-Difluorobutan-1-ol
Reactant of Route 5
Reactant of Route 5
4,4-Difluorobutan-1-ol
Reactant of Route 6
Reactant of Route 6
4,4-Difluorobutan-1-ol

Citations

For This Compound
4
Citations
B Jeffries, Z Wang, RI Troup, A Goupille… - Beilstein Journal of …, 2020 - beilstein-journals.org
A systematic comparison of lipophilicity modulations upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl substituents, at a single carbon atom, is provided using directly …
Number of citations: 12 www.beilstein-journals.org
B Jeffries, F Joseph - 2019 - eprints.soton.ac.uk
Lipophilicity is known to influence a wide range of ADMET (absorption, distribution, metabolism, excretion and toxicity) properties and is widely regarded as one of the most important …
Number of citations: 2 eprints.soton.ac.uk
B Jeffries, Z Wang, HR Felstead… - Journal of Medicinal …, 2020 - ACS Publications
Optimization of compound lipophilicity is a key aspect of drug discovery. The aim of this work was to compare the lipophilicity modulations induced by 16 distinct known and novel …
Number of citations: 82 pubs.acs.org
H Hilpert, W Guba, TJ Woltering, W Wostl, E Pinard… - pstorage-acs-6854636.s3 …
All solvents and reagents were obtained from commercial sources and were used as received. All reactions were followed by TLC (TLC plates F254, Merck) or LCMS (liquid …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.